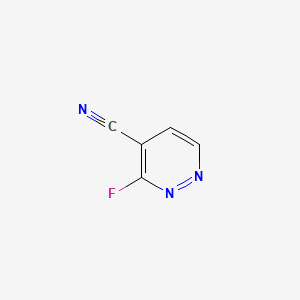

3-Fluoropyridazine-4-carbonitrile

Description

Significance of Pyridazine (B1198779) Core Structures in Chemical Research

Heterocyclic compounds, which feature rings containing at least one non-carbon atom, represent a vast and vital area of organic chemistry. manchesterorganics.comsigmaaldrich.com Their prevalence is immense; more than half of all known organic compounds are heterocycles, and they are fundamental to the processes of life. manchesterorganics.comnih.gov

The field of heterocyclic chemistry emerged in the 1800s, alongside the broader development of organic chemistry. manchesterorganics.comnih.gov Early milestones included the isolation and synthesis of foundational five- and six-membered rings. In 1832, furfural, a furan (B31954) derivative, was produced from starch, and in 1834, pyrrole (B145914) was obtained through the dry distillation of bones. nih.govmatrix-fine-chemicals.com The initial applications of these compounds were often in the dye industry, such as the synthesis of indigo, which marked the beginning of their industrial use. nih.govnih.gov Over time, the development of advanced analytical techniques allowed for a deeper understanding of their structures and properties, solidifying their importance in science and technology. nih.gov

Among the many classes of heterocycles, pyridazine, a six-membered ring with two adjacent nitrogen atoms, holds a special status. The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure can serve as a basis for developing ligands for multiple biological targets. sigmaaldrich.com This versatility stems from its unique physicochemical properties. The pyridazine core possesses a high dipole moment and a robust capacity for hydrogen bonding, which are critical for molecular recognition and drug-target interactions. chemblink.com

These characteristics make pyridazine scaffolds valuable in drug design for several reasons:

They can be used as a less lipophilic substitute for a phenyl ring, improving the solubility and pharmacokinetic profile of a drug candidate. chemblink.com

They serve as core frameworks in a wide range of biologically active compounds, including agents targeting cancer, inflammation, and neurological disorders. sigmaaldrich.comnih.gov

The presence of the two nitrogen atoms provides vectors for introducing functional groups that can fine-tune the molecule's properties. google.com

Strategic Importance of Fluorine in Organic Molecules for Advanced Applications

The incorporation of fluorine into organic molecules is a key strategy in modern chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. nii.ac.jp Although carbon-fluorine bonds are rare in nature, their synthetic introduction can dramatically enhance a molecule's properties. acs.org The unique effects of fluorine are largely due to its status as the most electronegative element, which leads to the formation of the strongest single bond in organic chemistry (the C-F bond).

When a fluorine atom is attached to a heterocyclic ring like pyridazine, it exerts a powerful influence on the molecule's electronic properties and reactivity. This is primarily due to fluorine's strong negative inductive effect, where it withdraws electron density from the ring system. ossila.com

This electronic perturbation has several consequences:

Altered Basicity: The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the nitrogen atoms within the heterocyclic ring. This can be crucial for modulating a drug's behavior at physiological pH.

Enhanced Reaction Rates: In nucleophilic aromatic substitution (SNAr) reactions, a common method for modifying heterocycles, a fluorine substituent can act as an excellent leaving group, often leading to faster and more efficient reactions compared to other halogens.

Modified π-System: The fluorine atom alters the electron density of the aromatic π-system, which can change how the molecule interacts with other molecules, including biological receptors. ossila.com

In the context of chemical biology and drug discovery, fluorine is used as a strategic tool to fine-tune the properties of bioactive molecules. google.com The substitution of a hydrogen atom with a fluorine atom causes a minimal change in the molecule's size, allowing it to still fit within a biological target's active site. acs.org However, this small change imparts significant advantages:

Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life and bioavailability of a drug. acs.org

Binding Affinity: The polarity of the C-F bond can introduce new, favorable interactions (such as dipole-dipole or hydrogen bonding) with a target protein, enhancing binding potency.

Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action. acs.org

Overview of Pyridazine Carbonitrile Derivatives in Synthetic Methodologies

The carbonitrile (a carbon-nitrogen triple bond, -C≡N) is a highly versatile functional group in organic synthesis. When attached to a pyridazine ring, it creates a pyridazine carbonitrile, a valuable synthetic intermediate. These compounds serve as building blocks for constructing more complex molecular architectures.

The nitrile group can undergo a variety of chemical transformations:

Hydrolysis: It can be converted into a carboxylic acid or an amide.

Reduction: It can be reduced to form a primary amine.

Cycloaddition: It can participate in reactions to form other heterocyclic rings.

Researchers have utilized pyridazine carbonitrile derivatives as precursors in the synthesis of fused heterocyclic systems, such as pyrido[3,4-c]pyridazines, which are themselves of interest for their potential biological activities. The reactivity of the nitrile group provides a reliable handle for elaborating the pyridazine scaffold into novel and structurally diverse compounds.

Properties and Synthesis of 3-Fluoropyridazine-4-carbonitrile (B6228026)

While extensive research exists on the parent pyridazine and pyridine (B92270) structures, this compound is a more specialized compound. Specific experimental data in peer-reviewed literature is not widely available, indicating it is a novel or niche research chemical. However, its properties and synthetic pathways can be predicted based on established chemical principles.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₂FN₃ |

| SMILES | C1=C(C(=NN=C1)F)C#N |

| CAS Number | Not publicly assigned |

Calculated Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 123.09 g/mol |

| Exact Mass | 123.0236 g/mol |

| Topological Polar Surface Area | 52.6 Ų |

| Predicted XLogP3 | 0.8 |

| Predicted Boiling Point | Data not available |

| Predicted Melting Point | Data not available |

Note: The physical properties listed are calculated estimates and have not been experimentally verified in published literature.

Based on the reactivity of analogous compounds, a plausible synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable precursor, such as 3-chloro- or 3-nitropyridazine-4-carbonitrile, using a fluoride (B91410) salt. Alternatively, a multi-step synthesis starting from simpler precursors and constructing the fluorinated pyridazine ring could be envisioned.

Research Objectives for this compound

Given the absence of specific research on this compound, any stated research objectives would be purely hypothetical. Based on the structural features of the molecule—a fluorinated pyridazine core with a nitrile substituent—potential research could aim to:

Investigate its synthesis: Develop efficient and scalable synthetic routes to access this specific isomer.

Explore its reactivity: Study the chemical transformations of the nitrile group and the reactivity of the fluorinated pyridazine ring, particularly in nucleophilic aromatic substitution reactions.

Evaluate its biological potential: Screen the compound for various biological activities, such as enzyme inhibition or receptor binding, based on the known pharmacophoric properties of related fluorinated heterocycles.

Assess its material properties: Investigate its potential use as a building block for functional materials, leveraging the electronic properties of the fluorinated pyridazine system.

Without published data, these remain speculative areas of inquiry.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoropyridazine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FN3/c6-5-4(3-7)1-2-8-9-5/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEZIUMTWAWTNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 3 Fluoropyridazine 4 Carbonitrile

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring's electron-poor nature, a consequence of the electronegative nitrogen atoms, is a primary determinant of its chemical behavior. This characteristic is amplified in 3-fluoropyridazine-4-carbonitrile (B6228026), making it a valuable substrate in various chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic systems. nih.gov In this reaction, a nucleophile displaces a leaving group on the aromatic ring. For SNAr to proceed readily, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In this compound, both the fluorine atom and the nitrile group are potent electron-withdrawing substituents. The high electronegativity of the fluorine atom and the strong inductive and resonance effects of the nitrile group synergistically reduce the electron density of the pyridazine ring. This pronounced electron deficiency makes the ring highly electrophilic and, consequently, exceptionally reactive towards nucleophiles. acs.org

The presence of these activating groups facilitates the initial attack of a nucleophile on the aromatic ring, which is typically the rate-determining step in an SNAr reaction. masterorganicchemistry.com The fluorine atom, being the most electronegative halogen, is an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to its chloro, bromo, or iodo counterparts. acs.org

The positioning of the electron-withdrawing groups on the pyridazine ring dictates the regioselectivity of nucleophilic attack. In this compound, the fluorine atom is located at a position activated by the adjacent ring nitrogen and the nitrile group. Nucleophilic attack preferentially occurs at the carbon atom bearing the fluorine atom (C3), leading to the displacement of the fluoride (B91410) ion. researchgate.netnih.gov This regioselectivity is a result of the stabilization of the negatively charged intermediate (Meisenheimer complex) by the adjacent electron-withdrawing nitrile group and the ring nitrogens. nih.gov

| Nucleophile | Product | Reference |

| Amines | 3-Amino-pyridazine-4-carbonitriles | wikipedia.org |

| Alkoxides | 3-Alkoxy-pyridazine-4-carbonitriles | acs.org |

| Thiolates | 3-Thio-pyridazine-4-carbonitriles | nih.gov |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comstonybrook.edu this compound can participate in various cross-coupling reactions, leveraging the reactivity of the C-F bond. rsc.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyoutube.com While aryl fluorides are generally less reactive than other aryl halides in Suzuki-Miyaura couplings, the activated nature of the C-F bond in this compound can facilitate this transformation under appropriate catalytic conditions. rsc.orgmdpi.commdpi.com The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

| Boronic Acid/Ester | Catalyst System | Product | Reference |

| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Aryl-pyridazine-4-carbonitrile | researchgate.net |

| Vinylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Vinyl-pyridazine-4-carbonitrile | nih.gov |

| Alkylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 3-Alkyl-pyridazine-4-carbonitrile | mdpi.com |

Table 2: Representative Suzuki-Miyaura Coupling Reactions

The Sonogashira coupling involves the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide, providing a route to alkynyl-substituted pyridazines. wikipedia.orglibretexts.orgorganic-chemistry.org The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organic halide. wikipedia.orgharvard.eduorganic-chemistry.orgmsu.edu Both reactions offer additional avenues for the functionalization of this compound, expanding its synthetic utility. nih.govnih.govsoton.ac.uk

| Coupling Partner | Catalyst System | Product | Reference |

| Terminal Alkyne (Sonogashira) | Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-pyridazine-4-carbonitrile | wikipedia.orglibretexts.org |

| Organostannane (Stille) | Pd(PPh₃)₄ | 3-Substituted-pyridazine-4-carbonitrile | wikipedia.orgorganic-chemistry.org |

Table 3: Sonogashira and Stille Coupling Reactions

Metal-Catalyzed Cross-Coupling Reactions

Ortho-Metallation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate then reacts with an electrophile to introduce a new substituent exclusively at the ortho position. wikipedia.org

In the context of this compound, the nitrogen atoms within the pyridazine ring can act as directing groups. The heteroatoms function as Lewis bases, coordinating to the lithium atom of the organolithium reagent. wikipedia.org This coordination positions the basic alkyl group in proximity to an adjacent ring proton, facilitating its abstraction. The electron-withdrawing nature of the fluorine and nitrile groups further increases the acidity of the ring protons, potentially facilitating the metalation process. The resulting lithiated species can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the C5 position, adjacent to the nitrile.

Diels-Alder Reactions and Cycloadditions of the Pyridazine Ring

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com While classic Diels-Alder reactions involve an electron-rich diene and an electron-poor dienophile, the electron-deficient nature of the pyridazine ring system allows it to participate in a variant known as the inverse-electron-demand Diels-Alder reaction. quora.comucalgary.ca In this type of reaction, the electron-poor pyridazine acts as the 4π-electron diene component, reacting with an electron-rich 2π-electron dienophile. quora.com

The presence of both the fluoro and cyano substituents on the pyridazine ring of this compound further lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity as a diene in such cycloadditions.

Inverse-electron-demand hetero-Diels-Alder (IEDDA) reactions are a cornerstone of the reactivity of electron-deficient azadienes like pyridazines. nih.gov This reaction provides a reliable method for constructing new heterocyclic and carbocyclic frameworks. organic-chemistry.org For the pyridazine ring in this compound, the reaction would proceed with an electron-rich dienophile, such as an enamine, enol ether, or a strained alkene.

The general mechanism typically involves three steps nih.gov:

A concerted [4+2] cycloaddition between the pyridazine (diene) and the dienophile to form a bicyclic adduct.

A retro-Diels-Alder reaction, often involving the extrusion of a stable small molecule. In reactions with certain dienes like 1,2,4,5-tetrazines, this step involves the loss of a nitrogen molecule (N₂) to form a dihydropyridazine (B8628806) intermediate. nih.gov

Aromatization of the intermediate to yield the final, often highly substituted, product.

This reactivity is widely exploited in fields like drug discovery and chemical biology for the synthesis of complex molecules and for bioorthogonal chemistry, where reactions must proceed with high selectivity and efficiency under mild conditions. nih.govresearchgate.net

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) in this compound is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. libretexts.org This electrophilicity makes it susceptible to attack by nucleophiles.

Nucleophilic Additions to the Nitrile Carbon

Nucleophilic addition to the nitrile carbon is a fundamental reaction pathway. lumenlearning.com The initial addition of a nucleophile breaks the pi bond of the nitrile, forming an imine anion intermediate. libretexts.org This intermediate can then undergo further reactions, such as protonation or subsequent nucleophilic attack, leading to a variety of products.

Nitriles can be readily reduced to primary amines. A common and effective method involves the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. This initial addition forms an imine anion. libretexts.org The intermediate imine anion, which still contains a carbon-nitrogen double bond, undergoes a second hydride addition to yield a dianion. libretexts.org Subsequent workup with water protonates the dianion to furnish the final primary amine, in this case, (3-fluoropyridazin-4-yl)methanamine.

Table 1: Summary of Key Reactions

| Section | Reaction Type | Reactant(s) | Key Intermediate(s) | Product Type(s) |

| 3.1.2.3 | Directed Ortho-Metallation | Organolithium reagent, Electrophile | Aryllithium species | C5-functionalized pyridazine |

| 3.1.3.1 | Inverse Electron-Demand Diels-Alder | Electron-rich dienophile | Bicyclic cycloadduct | Substituted heterocycles/carbocycles |

| 3.2.1.1 | Nitrile Reduction | LiAlH₄, H₂O | Imine anion, Dianion | Primary amine |

| 3.2.1.2 | Nitrile Hydrolysis | H₂O, Acid or Base | Amide | Amide, Carboxylic acid |

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages, first yielding an amide and subsequently a carboxylic acid. chemguide.co.uk The reaction can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, and following proton transfer and tautomerization, a primary amide (3-fluoropyridazine-4-carboxamide) is formed. lumenlearning.com Under harsh acidic conditions with prolonged heating, this amide intermediate can be further hydrolyzed to the corresponding carboxylic acid (3-fluoropyridazine-4-carboxylic acid) and an ammonium (B1175870) salt. chemguide.co.ukmasterorganicchemistry.com

Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imine anion. libretexts.org Protonation by water gives a hydroxy imine, which tautomerizes to the amide. Similar to acid catalysis, forcing conditions (heat) will drive the subsequent hydrolysis of the amide to a carboxylate salt. libretexts.org Acidification in a separate workup step is then required to obtain the free carboxylic acid. chemguide.co.uk While the complete hydrolysis to the carboxylic acid is common, it is sometimes possible to stop the reaction at the amide stage by using milder or specific reaction conditions. chemistrysteps.comstackexchange.com

Mechanistic Investigations of Key Reactions

No specific mechanistic studies detailing the reaction pathways or the isolation and characterization of intermediates for reactions involving this compound have been found. Such investigations are crucial for understanding reaction outcomes and optimizing conditions. Techniques like in-situ spectroscopy (NMR, IR), trapping experiments, and computational modeling (DFT) would be necessary to elucidate potential intermediates, such as Meisenheimer complexes in nucleophilic substitution or transient metal-complexes in catalyzed reactions. nih.gov

The role of specific catalysts and reagents in controlling the selectivity of reactions with this compound remains unexplored in the accessible literature. In related fluorinated heterocycles, transition metal catalysts (e.g., Palladium, Iridium) and specific reagents are often employed to direct reactivity. acs.org For example, in nucleophilic aromatic substitution reactions, the choice of base and solvent can significantly influence the reaction rate and selectivity. In photocatalyzed reactions, the nature of the photosensitizer can determine the reaction pathway. acs.orgchemrxiv.org Without experimental data for the title compound, the influence of such factors can only be extrapolated from general principles of organic chemistry.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Grignard reagent |

| Organolithium |

| Gilman reagent (Organocuprate) |

| Organocadmium |

| Meisenheimer complex |

| Palladium |

| Iridium |

| 3-Fluoro-2-pyridinecarbonitrile |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For 3-Fluoropyridazine-4-carbonitrile (B6228026), a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by advanced techniques, provides a comprehensive picture of its molecular connectivity and environment.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit two signals corresponding to the two protons on the pyridazine (B1198779) ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms, the fluorine atom, and the nitrile group. The proton at the C6 position (H-6) is anticipated to appear at a lower field due to the deshielding effect of the adjacent nitrogen atom (N-1). The proton at the C5 position (H-5) will also be in the aromatic region, with its chemical shift influenced by the adjacent fluorine at C3 and the nitrile at C4.

H-5: This proton is expected to show a doublet splitting pattern due to coupling with the adjacent H-6 proton.

H-6: This proton should also appear as a doublet, coupling with H-5.

The precise chemical shifts can be predicted based on data from similar structures. For instance, in 3-fluoropyridine (B146971), the proton adjacent to the fluorine atom shows a distinct downfield shift. colab.wschemicalbook.com The coupling constants (J-values) between these protons would be characteristic of ortho-coupling in a six-membered heteroaromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.5 | d | 4.0 - 5.0 |

| H-6 | 9.0 - 9.5 | d | 4.0 - 5.0 |

Predicted data based on analysis of structurally related compounds.

Carbon (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four signals are expected for the pyridazine ring carbons and one for the nitrile carbon. The chemical shifts are significantly affected by the substituents and the nitrogen atoms.

C3: This carbon, directly bonded to the fluorine atom, will exhibit a large C-F coupling constant and will be shifted significantly downfield.

C4: The carbon bearing the nitrile group will also be downfield, though its chemical shift will be distinct from C3.

C5 and C6: These carbon atoms will resonate at chemical shifts typical for pyridazine-like systems, with their exact positions influenced by the neighboring substituents.

CN: The nitrile carbon will have a characteristic chemical shift in the range of 115-120 ppm.

Data from related fluorinated pyridines and cyanopyridines can be used to estimate these chemical shifts. sigmaaldrich.comacs.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 155 - 165 (d, ¹JCF ≈ 250-270 Hz) |

| C4 | 120 - 130 |

| C5 | 130 - 140 |

| C6 | 150 - 160 |

| CN | 115 - 120 |

Predicted data based on analysis of structurally related compounds.

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. chemicalbook.comacs.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be characteristic of a fluorine attached to an sp²-hybridized carbon in a heteroaromatic system. The signal may exhibit coupling to the nearby protons (H-5), which would appear as a fine splitting pattern in a high-resolution spectrum. The chemical shift is typically reported relative to a standard such as CFCl₃. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |

| F | -120 to -140 |

Predicted data based on analysis of structurally related compounds.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Complex Structures

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: Would confirm the coupling between H-5 and H-6.

HSQC: Would correlate each proton signal to its directly attached carbon signal (H-5 to C-5 and H-6 to C-6).

HMBC: Would reveal long-range correlations, for example, between H-5 and C-3, C-4, and the nitrile carbon, and between H-6 and C-4 and C-5, providing definitive structural proof.

¹⁵N NMR spectroscopy, although less common, could provide direct information about the electronic environment of the two nitrogen atoms in the pyridazine ring, which are chemically non-equivalent.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show several key absorption bands.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2220-2260 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F bond stretching vibration is anticipated in the range of 1000-1400 cm⁻¹.

Aromatic C=C and C=N Stretching: The pyridazine ring will exhibit several stretching vibrations in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations of the ring protons will appear above 3000 cm⁻¹.

Analysis of the FT-IR spectra of related compounds such as 3-fluoropyridine and various cyanopyridines can aid in the precise assignment of these bands. utwente.nl

Table 4: Predicted FT-IR Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

Predicted data based on analysis of structurally related compounds.

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. nih.gov The analysis of this compound by FT-Raman spectroscopy reveals characteristic vibrational frequencies corresponding to its specific functional groups and aromatic framework.

The interpretation of the Raman spectrum is based on the assignment of observed bands to specific molecular vibrations. nih.gov For this compound, key vibrational modes include the C-F stretching frequency, the C≡N (nitrile) stretch, and various ring stretching and bending modes of the pyridazine core. The positions of these bands are sensitive to the electronic environment and molecular geometry.

Key FT-Raman Vibrational Assignments for this compound:

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |

| C≡N Stretch | 2240 - 2210 | Confirms the presence of the nitrile group. |

| Aromatic C=C Stretch | 1600 - 1400 | Characteristic of the pyridazine ring structure. |

| C-F Stretch | 1250 - 1000 | Indicates the presence of the fluorine substituent. |

| Ring Breathing Modes | 1000 - 800 | Provides information on the overall ring system. |

| Ring Bending Modes | 800 - 600 | Relates to out-of-plane deformations of the ring. |

Note: The exact frequencies can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

The FT-Raman spectrum provides a valuable and complementary dataset to infrared spectroscopy for a complete vibrational analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the unambiguous determination of its elemental formula. For this compound (C₅H₂FN₄), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.

Experimental HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to the calculated value, typically within a few parts per million (ppm). This high degree of accuracy provides definitive confirmation of the molecular formula and distinguishes it from other potential isomers or compounds with the same nominal mass. For instance, HRMS has been effectively used to confirm the molecular formula of other fluorinated pyridine (B92270) derivatives. acs.org

HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₅H₂FN₄ |

| Calculated Exact Mass | 137.0267 |

| Expected Ion (e.g., [M+H]⁺) | 138.0345 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for assessing the purity of volatile and semi-volatile compounds and for analyzing complex mixtures. lcms.czresearchgate.net

In the context of this compound, GC-MS analysis serves two primary purposes:

Purity Assessment: A GC-MS chromatogram of a pure sample of this compound should exhibit a single major peak at a specific retention time. The mass spectrum corresponding to this peak would display the molecular ion and characteristic fragmentation pattern of the compound, confirming its identity. The presence of any additional peaks would indicate impurities, which can then be identified by their respective mass spectra.

Mixture Analysis: If this compound is a component within a reaction mixture or a formulated product, GC-MS can be used to separate it from other constituents and provide individual identification and quantification. springernature.com The unique fragmentation pattern of this compound in the mass spectrometer acts as a chemical fingerprint for its detection.

Electronic Absorption and Photophysical Studies

Electronic absorption and photophysical studies provide insights into the electronic structure and potential luminescent properties of a molecule.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org These electronic transitions are characteristic of the molecule's structure, particularly the presence of chromophores, which are parts of a molecule that absorb light. slideshare.net

For this compound, the pyridazine ring and the nitrile group constitute the primary chromophore. The UV-Visible spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, which are typically more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms of the pyridazine ring) to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity.

Expected Electronic Transitions for this compound:

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 300 | High |

| n → π | > 300 | Low |

Studies on similar fluorinated pyridine and pyridazine structures have shown that electronic transitions are sensitive to substitution patterns on the aromatic ring. researchgate.net

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is used to study the emission of light from a molecule after it has absorbed light. This phenomenon, known as fluorescence, occurs when a molecule in an excited electronic state returns to the ground state by emitting a photon. Not all molecules that absorb UV-visible light are fluorescent. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing a luminescent compound.

The potential fluorescence of this compound would be investigated by measuring its emission spectrum after excitation at a wavelength corresponding to one of its absorption maxima. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift).

While many nitrogen-containing heterocyclic compounds exhibit fluorescence, the presence of the fluorine atom and the specific arrangement of atoms in the pyridazine ring will determine the luminescent properties of this compound. researchgate.netmdpi.com The study of its fluorescence would provide valuable information on its excited state dynamics and potential applications in areas such as fluorescent probes and materials science. mdpi.com

Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, absolute configuration, and molecular packing, remains undetermined.

The determination of a crystal structure through single-crystal X-ray diffraction is a pivotal technique in chemical analysis. It provides unequivocal proof of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and torsional angles. This information is fundamental for understanding the molecule's conformation and stereochemistry.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. These non-covalent interactions are crucial in dictating the physical properties of the solid material, including its melting point, solubility, and stability. In the case of this compound, such an analysis would elucidate how the fluorine atom, the cyano group, and the pyridazine ring participate in supramolecular assembly.

Without experimental crystallographic data, any discussion of the solid-state properties of this compound would be purely speculative. Future research involving the successful growth of single crystals and subsequent X-ray diffraction analysis is necessary to provide the foundational data for a comprehensive understanding of this compound's structural chemistry.

The requested analysis, including Density Functional Theory (DFT) calculations for optimized geometries, Frontier Molecular Orbital (FMO) analysis, charge distribution studies, and the prediction of spectroscopic parameters, requires dedicated computational chemistry research to have been performed and published for this specific molecule.

While searches yielded general information on the methodologies (such as DFT uit.nophyschemres.orgnih.gov, FMO analysis researchgate.netwikipedia.orgrsc.org, and vibrational frequency calculations researchgate.netwisc.edumdpi.com), no sources were found that applied these methods to this compound. Generating the requested data tables and detailed research findings is therefore not possible.

Information was found for the related but structurally distinct compound 3-Fluoropyridine, including experimental NMR data. chemicalbook.comspectrabase.comspectrabase.com However, this information cannot be used as a substitute due to the strict requirement to focus solely on this compound.

Without access to specific computational results from academic literature for this compound, the creation of an accurate and scientifically valid article according to the provided detailed outline cannot be fulfilled.

Theoretical and Computational Studies

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the pathways of chemical reactions. These studies can reveal the intricate details of bond-forming and bond-breaking events, providing a virtual roadmap of a chemical transformation. While specific, comprehensive reaction mechanism studies for 3-Fluoropyridazine-4-carbonitrile (B6228026) are not extensively detailed in the public literature, the established principles of computational chemistry allow for a predictive understanding. For instance, studies on related structures like 3,4-pyridynes utilize DFT calculations to explain reaction regioselectivity through the aryne distortion model. rsc.orgnih.gov Such approaches could theoretically be applied to predict how this compound might behave in similar reactions.

Transition State Characterization

The transition state is the fleeting, high-energy arrangement of atoms that exists at the peak of the energy barrier between reactants and products. Characterizing this state is crucial for understanding reaction rates and mechanisms. Computational methods can calculate the geometry and energy of these transient structures. For a reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations would be employed to locate the transition state structure. This involves identifying a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. For example, in the study of Povarov reactions to form complex pyrimidine (B1678525) systems, transition states are proposed and analyzed computationally to understand the formation of the final products. mdpi.com

Energy Profiles and Reaction Kinetics

A reaction energy profile plots the potential energy of a system as it progresses from reactants to products, passing through transition states and any intermediates. mdpi.com The height of the energy barriers on this profile, known as activation energies, determines the rate of the reaction. Computational chemistry can generate these profiles, offering quantitative insights into reaction kinetics. For a hypothetical reaction of this compound, the energy of the reactants, products, intermediates, and transition states would be calculated. The difference in energy between the reactants and the transition state provides the activation energy, which is fundamental to predicting how fast the reaction will proceed under given conditions. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a "computational microscope" to observe the movement and interactions of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can reveal dynamic processes like conformational changes and solvent interactions. While specific MD studies on this compound are not present in the surveyed literature, the methodology is widely applied to understand complex molecular systems, from simple organic molecules to large biomolecules. nih.govaps.orgmdpi.com

Solvent Effects on Molecular Behavior

The solvent environment can profoundly influence a molecule's structure, stability, and reactivity. acs.org Computational models can simulate these effects explicitly, by including individual solvent molecules, or implicitly, by treating the solvent as a continuous medium. A DFT study on the related compound, 3-Fluoropyridine (B146971), demonstrated that while molecular parameters were only slightly influenced by solvent polarity, properties like vibrational frequencies were seriously affected. researchgate.netacs.org Similar computational studies on this compound would be essential to predict how its electronic structure and behavior change in different chemical environments, which is crucial for designing solvents for synthesis or for understanding its behavior in biological media. acs.orgnih.govsemanticscholar.orgrsc.org

Table 1: Calculated Thermochemical Properties of 3-Fluoropyridine in Different Media

This table, adapted from a study on 3-Fluoropyridine, illustrates how computational methods can determine the influence of the environment on a molecule's thermodynamic properties. A similar approach would be invaluable for this compound.

| Medium | Total Energy (Hartree) | Entropy (cal/mol K) | Heat Capacity (cal/mol K) |

| Vacuum | -302.82 | 73.15 | 24.33 |

| Chloroform | -302.84 | 73.23 | 24.49 |

| Ethanol | -302.84 | 73.24 | 24.50 |

| Water | -302.84 | 73.24 | 24.50 |

| Data derived from a study on 3-Fluoropyridine using DFT/B3LYP/6-311++G(d,p) method and is illustrative for the methodology. researchgate.net |

Non-Covalent Interaction Analysis (e.g., Halogen Bonding)

Non-covalent interactions are weak forces, such as hydrogen bonds and halogen bonds, that are critical in molecular recognition and the assembly of supramolecular structures. rsc.orgimperial.ac.uk A halogen bond is a directional interaction between a halogen atom (like the fluorine in this compound) and a Lewis base. nih.govmdpi.com Computational tools like Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions. nih.govimperial.ac.uk An NCI analysis of this compound could reveal the presence and strength of intermolecular halogen bonds, hydrogen bonds (involving the nitrogen atoms of the pyridazine (B1198779) ring or the cyano group), and π-stacking interactions, which would govern its crystal packing and its ability to bind to other molecules. rsc.orgnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies (Computational Aspects)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govacs.org In the context of drug discovery, QSAR is an indispensable tool for predicting the activity of unsynthesized compounds, thereby guiding the optimization of lead molecules. nih.gov For a compound like this compound, QSAR studies would typically involve a set of its derivatives to understand how modifications to its structure influence a specific biological effect.

While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous pyridazine and pyridine-carbonitrile structures. For instance, a QSAR study on bronchodilatory 4H-pyrano[3,2-c]pyridine-3-carbonitriles yielded a statistically significant model, indicating a strong correlation between the structural features and the observed biological activity. nih.gov Similarly, 3D-QSAR models have been developed for various pyridazine derivatives, including inhibitors of enzymes like HCV NS5B polymerase and FGFR1, providing insights into the steric and electronic requirements for potent inhibition. researchgate.netnih.gov

A hypothetical QSAR model for a series of this compound derivatives might be developed to predict their activity as, for example, kinase inhibitors. The model would be built using a training set of compounds with known inhibitory concentrations (IC₅₀) and a variety of calculated molecular descriptors.

Table 1: Hypothetical QSAR Model Parameters for a Series of Pyridazine-based Kinase Inhibitors

| Parameter | Value | Description |

| N | 30 | Number of compounds in the training set |

| R² | 0.85 | Coefficient of determination, indicating that 85% of the variance in biological activity is explained by the model. |

| Q² (LOO) | 0.72 | Cross-validated R², indicating good predictive ability of the model. |

| F-statistic | 45.6 | A measure of the statistical significance of the model. |

| Descriptors | LogP, Dipole Moment, HOMO Energy, LUMO Energy, Steric Parameters | Examples of physicochemical and quantum chemical properties used to build the model. |

This table illustrates the kind of statistical validation required for a robust QSAR model. The high R² and Q² values would suggest a reliable model capable of predicting the activity of new, untested derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Prediction of Reactive Sites (e.g., Fukui Functions, ALIE)

Understanding the reactivity of a molecule is crucial for predicting its metabolic fate and its potential to interact with biological targets. Computational methods like the calculation of Fukui functions and the Average Local Ionization Energy (ALIE) surface provide a detailed picture of a molecule's reactive sites. ias.ac.in

The Fukui function, f(r), is a concept within Density Functional Theory (DFT) that indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com It helps in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attack. scm.com

f⁺(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value suggests a more electrophilic site.

f⁻(r): Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value suggests a more nucleophilic site.

f⁰(r): Indicates the propensity of a site to react with a radical.

For this compound, the nitrogen atoms of the pyridazine ring, due to their electronegativity, are expected to be nucleophilic centers. The carbon atom of the nitrile group is a known electrophilic site, susceptible to attack by nucleophiles. nih.gov The fluorine atom, being highly electronegative, will influence the electron distribution across the ring.

A study on the electrophilicity of pyridazine-3-carbonitrile (B1590183) derivatives showed that the pyrimidine series was more susceptible to metabolism via thiazoline (B8809763) formation than the pyridazine and pyridine (B92270) series, a trend that correlated with their diminishing electrophilicity. nih.govacs.org This highlights the importance of the heterocyclic core in determining reactivity.

Table 2: Hypothetical Condensed Fukui Function Values for this compound

| Atom | f⁺ (for nucleophilic attack) | f⁻ (for electrophilic attack) |

| N1 | 0.05 | 0.18 |

| N2 | 0.06 | 0.20 |

| C3 (with F) | 0.12 | 0.03 |

| C4 (with CN) | 0.25 | 0.01 |

| C5 | 0.08 | 0.05 |

| C6 | 0.07 | 0.06 |

| C (of CN) | 0.30 | 0.005 |

| N (of CN) | 0.04 | 0.15 |

| F | 0.03 | 0.32 |

Note: These are illustrative values and would need to be calculated using appropriate quantum chemistry software.

The hypothetical values in the table suggest that the carbon of the nitrile group (C of CN) and the carbon at position 4 (C4) are the most likely sites for nucleophilic attack, while the fluorine atom and the ring nitrogen atoms are the most probable sites for electrophilic attack.

Computational Approaches to Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. For a drug molecule like this compound, understanding its molecular recognition patterns with a biological target, such as an enzyme or a receptor, is key to elucidating its mechanism of action. Computational techniques like molecular docking and molecular dynamics (MD) simulations are pivotal in this regard. researchgate.net

The pyridazine ring possesses unique physicochemical properties that are valuable in molecular recognition. It has a high dipole moment and can engage in π-π stacking interactions. nih.gov Furthermore, the two nitrogen atoms can act as robust hydrogen bond acceptors, sometimes engaging in dual hydrogen-bonding interactions with a target protein. nih.govblumberginstitute.org

Molecular docking studies on various pyridazine derivatives have revealed key interactions within the binding sites of different enzymes. For example, docking studies of pyrazolo[3,4-d]pyridazine derivatives as inhibitors of carbonic anhydrase and acetylcholinesterase have identified the specific amino acid residues involved in binding. Similarly, docking of pyrido[2,3-d]pyridazine-2,8-dione derivatives into the active sites of COX-1 and COX-2 enzymes helped to elucidate the structural basis for their dual inhibitory activity. nih.gov

In a hypothetical docking study of this compound into a kinase active site, the following interactions might be observed:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring could form hydrogen bonds with the backbone amide protons of the hinge region of the kinase.

π-π Stacking: The pyridazine ring could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket.

Dipole-Dipole Interactions: The nitrile group and the fluorine atom could participate in dipole-dipole interactions with polar residues.

Table 3: Potential Intermolecular Interactions of this compound in a Kinase Binding Site

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |

| Hydrogen Bond | Pyridazine Nitrogens | Cysteine, Leucine (Hinge Region) |

| π-π Stacking | Pyridazine Ring | Phenylalanine, Tyrosine |

| Halogen Bond | Fluorine | Carbonyl oxygen of an amino acid |

| Dipole-Dipole | Nitrile Group | Serine, Threonine |

These computational predictions of molecular recognition provide a structural hypothesis for the compound's activity and can guide the design of derivatives with improved binding affinity and selectivity.

Based on a comprehensive search of available scientific literature, there is a significant lack of specific published research on the chemical compound This compound that aligns with the requested article outline. The search results did not yield specific data regarding its role as a chemical building block for complex polycyclic systems, its use as a precursor for advanced heterocyclic scaffolds, or its applications in chemical biology and materials science.

The available research data consistently points towards a related but structurally different compound, 3-Fluoropyridine-4-carbonitrile . A pyridine ring contains one nitrogen atom, whereas the requested pyridazine ring contains two adjacent nitrogen atoms, a critical chemical distinction.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on This compound as per the detailed outline provided. The information required to populate the specified sections and subsections (6.1 through 6.3) for this particular pyridazine derivative is not present in the accessible literature found.

Should you wish to proceed with an article on the well-documented analogue, 3-Fluoropyridine-4-carbonitrile , for which extensive research exists, please provide revised instructions.

Advanced Research Applications and Future Directions

Applications in Materials Science

Potential for Optoelectronic Materials

Fluorinated heterocyclic compounds are of growing interest in the development of optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine can enhance properties like electron mobility and stability. Although 3-Fluoropyridazine-4-carbonitrile (B6228026) itself has not been extensively documented for these applications, related fluorinated pyridine (B92270) and pyridazine (B1198779) structures serve as crucial building blocks. For instance, isomers like 3-fluoro-2-pyridinecarbonitrile are utilized in the synthesis of materials for OLEDs, suggesting that the this compound scaffold could similarly contribute to the creation of new and efficient optoelectronic devices. liberty.edu The electron-withdrawing nature of both the fluorine atom and the pyridazine ring could lead to n-type semiconductor behavior, a desirable characteristic for balanced charge transport in OLEDs. liberty.edu

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. This effect is the opposite of the more common aggregation-caused quenching (ACQ) and has opened new avenues for developing fluorescent sensors, bio-imaging agents, and emissive displays.

Recent studies have shown that pyridazine derivatives can be engineered to exhibit AIE. The structural rigidity and intermolecular interactions within the aggregated state of pyridazine adducts can restrict intramolecular rotations, a key mechanism for activating the AIE phenomenon. Furthermore, the synthesis of AIE molecules has been successfully achieved using fluorinated pyridinecarbonitrile isomers as starting materials. These isomers are attached to chromophores to create molecules that are non-emissive in solution but become highly fluorescent in an aggregated state. This precedent strongly suggests that this compound could be a valuable synthon for novel AIE materials.

Phosphorescence Dyes and Functional Materials

Room-temperature phosphorescence (RTP) is a sought-after property for applications in sensing, bio-imaging, and anti-counterfeiting technologies. The development of purely organic RTP materials is a significant challenge. The presence of heavy atoms or specific heterocyclic structures can promote intersystem crossing, the process that leads to the population of the triplet state necessary for phosphorescence.

Fluorinated pyridinecarbonitrile isomers have been identified as key intermediates in the synthesis of molecules capable of RTP. This indicates that the electronic properties conferred by the fluoro- and cyano-substituted aromatic system can be conducive to phosphorescence. The combination of the electron-deficient pyridazine ring with a fluorine substituent in this compound could potentially facilitate the spin-orbit coupling needed for efficient phosphorescence, making it a promising candidate for the design of new metal-free phosphorescent dyes and functional materials.

Emerging Synthetic Methodologies for Pyridazines

The synthesis of functionalized pyridazines has evolved significantly, moving towards more efficient and versatile methods. researchgate.netconsensus.app Traditional approaches often involve the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). researchgate.net However, modern strategies offer greater control and access to a wider range of derivatives. researchgate.netresearchgate.net These include inverse-electron-demand Diels-Alder reactions and multicomponent reactions that allow for the rapid assembly of the pyridazine core from simple precursors. researchgate.netacs.org The development of one-pot, multi-step processes is also a key trend, enhancing synthetic efficiency. researchgate.net

Photoredox Catalysis in Fluorinated Heterocycle Synthesis

Visible-light photoredox catalysis has emerged as a powerful and mild tool for organic synthesis, with significant applications in the creation of fluorinated molecules. mdpi.comdntb.gov.uaresearchgate.net This methodology utilizes light to initiate chemical reactions via single-electron transfer (SET) pathways, enabling transformations that are often difficult to achieve with traditional thermal methods. acs.org

For the synthesis of fluorinated heterocycles like this compound, photoredox catalysis offers several advantages. researchgate.netresearchgate.net It allows for the direct introduction of fluorine-containing groups (such as -F, -CF3) onto aromatic and heteroaromatic rings under gentle conditions, showing high functional group tolerance. mdpi.comdntb.gov.ua For instance, trifluoromethylation of pyridazines and other heteroaryls has been successfully demonstrated using photoredox catalysts. mdpi.com Furthermore, this approach can be used to construct the heterocyclic ring itself. acs.org The generation of fluoroalkyl radicals from readily available precursors like trifluoroacetic anhydride (B1165640) via photoredox activation represents a cost-effective and efficient strategy for creating complex organofluorine compounds. acs.orgnih.gov

C-H Functionalization Strategies

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules, as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net For electron-deficient heterocycles like pyridazine, this approach is particularly valuable but also challenging due to the inherent low reactivity of the C-H bonds. nih.govresearchgate.net

Recent advances have led to a variety of methods for the direct functionalization of pyridines and related N-heterocycles. rsc.orgnih.govnih.gov These strategies often employ transition-metal catalysts (e.g., palladium, rhodium, iridium) that can activate specific C-H bonds, allowing for the introduction of aryl, alkyl, and other functional groups. nih.govacs.org While functionalization at the C2 position of pyridines is common due to its proximity to the nitrogen atom, methods for achieving regioselectivity at other positions are rapidly developing. nih.gov For pyridazines, C-H functionalization provides a direct route to creating more complex derivatives from the basic ring structure, opening up possibilities for late-stage modification of biologically active molecules or advanced materials. acs.orgacs.org

Future Research Perspectives for this compound

The exploration of this compound stands at the intersection of materials science and synthetic chemistry. Based on the potential inferred from related structures, a primary future direction is the systematic investigation of its photophysical properties. Synthesizing the compound and studying its fluorescence, phosphorescence, and potential for aggregation-induced emission is a critical first step.

If promising luminescent properties are discovered, subsequent research could focus on incorporating this molecule as a building block into larger systems, such as polymers for OLEDs or probes for biological imaging. The development of derivatives through C-H functionalization at the remaining open positions on the pyridazine ring could be used to tune its electronic properties and solubility, optimizing it for specific applications.

Furthermore, applying emerging synthetic methodologies, particularly photoredox catalysis, to the synthesis of this compound and its analogues could lead to more efficient and scalable production routes. The continued development of novel synthetic methods will be crucial for unlocking the full potential of this and other highly functionalized heterocyclic compounds.

Exploration of New Chemical Transformations and Reactivity ModesNo literature is available that explores the novel chemical reactions or unique reactivity patterns of this compound.

Table of Compounds Mentioned

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.